molecular formula C10H19NO3 B12302005 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC

4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC

Cat. No.: B12302005
M. Wt: 206.29 g/mol
InChI Key: PWQLFIKTGRINFF-XHNMXOBISA-N
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Description

Contextualization within Nitrogen-Containing Heterocyclic Chemistry

Nitrogen-containing heterocyclic compounds are a cornerstone of organic and medicinal chemistry. openmedicinalchemistryjournal.comwisdomlib.org These cyclic structures, which incorporate at least one nitrogen atom within the ring, are prevalent in a vast array of biologically active molecules, including many natural products like alkaloids, vitamins, and hormones. mdpi.com In the realm of pharmaceuticals, nitrogen heterocycles are of paramount importance, with a significant majority of FDA-approved small-molecule drugs featuring at least one such ring system. openmedicinalchemistryjournal.com The piperidine (B6355638) ring, a saturated six-membered heterocycle with one nitrogen atom, is a particularly common scaffold in drug design, valued for its structural and physicochemical properties. chemicalbook.com The ability of the nitrogen atom to form hydrogen bonds and act as a basic center often contributes to the binding of these molecules to their biological targets. mdpi.com

Importance of Deuterium (B1214612) Isotopic Labeling in Contemporary Chemical Research

Isotopic labeling, the replacement of an atom with one of its isotopes, is a powerful technique in scientific research. clearsynth.com Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has found extensive use in pharmaceutical research. aptochem.com The incorporation of deuterium into a molecule, a process known as deuteration, can lead to a phenomenon called the kinetic isotope effect. This effect can alter the rate of chemical reactions, including metabolic processes in the body. By strategically replacing hydrogen with deuterium at sites of metabolic activity, the metabolic stability of a drug can be enhanced, potentially leading to improved pharmacokinetic profiles. medchemexpress.com Furthermore, deuterated compounds are invaluable as internal standards in analytical techniques like mass spectrometry, allowing for precise quantification of the non-deuterated analyte in complex biological matrices. clearsynth.comnih.govkcasbio.com

Strategic Role of the tert-Butoxycarbonyl (BOC) Protecting Group in Synthetic Chemistry

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. This is achieved through the use of protecting groups. The tert-butoxycarbonyl (BOC) group is one of the most widely used protecting groups for amines. nbinno.com It is favored for its stability under a wide range of reaction conditions and its ease of removal under mildly acidic conditions. bloomtechz.com This allows for the selective deprotection of the amine at the desired stage of a synthesis, making the BOC group a crucial tool for achieving chemoselectivity in the construction of intricate molecular architectures. nbinno.com

Overview of Research Utility for 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC as a Specialized Chemical Building Block

This compound emerges as a highly specialized and valuable building block at the intersection of these three key areas of chemical research. It combines the foundational piperidine scaffold with the strategic advantages of deuterium labeling and BOC protection. The non-deuterated analogue, N-Boc-4-hydroxypiperidine, is a known intermediate in the synthesis of various pharmaceutical compounds. chemicalbook.comgoogle.com Consequently, the deuterated version, this compound, is a critical precursor for the synthesis of deuterated pharmaceuticals.

The primary research utilities of this compound are twofold. Firstly, it serves as a key building block in the synthesis of deuterated versions of biologically active molecules that contain a 4-hydroxypiperidine (B117109) moiety. These deuterated final products are instrumental in preclinical and clinical studies to investigate pharmacokinetics, metabolic pathways, and the potential for improved therapeutic profiles. Secondly, it is an ideal candidate for use as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of the corresponding non-deuterated drug or its metabolites in biological samples. aptochem.comnih.govkcasbio.comresearchgate.net The presence of five deuterium atoms provides a significant mass shift, ensuring clear differentiation from the analyte of interest. lgcstandards.com

Interactive Data Table: Chemical Properties of this compound

PropertyValueSource(s)
Chemical Name tert-butyl 3,3,4,5,5-pentadeuterio-4-hydroxypiperidine-1-carboxylate lgcstandards.com
Synonyms 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3,3,4,5,5-D5, 1-BOC-4-Hydroxypiperidine-d5 wisdomlib.orglgcstandards.com
CAS Number 1523606-18-9 wisdomlib.orglgcstandards.com
Molecular Formula C₁₀H₁₄D₅NO₃
Molecular Weight 206.30 g/mol wisdomlib.org
Isotopic Enrichment ≥98 atom % D wisdomlib.org
Unlabelled CAS Number 109384-19-2 lgcstandards.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO3

Molecular Weight

206.29 g/mol

IUPAC Name

tert-butyl 3,3,4,5,5-pentadeuterio-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h8,12H,4-7H2,1-3H3/i4D2,5D2,8D

InChI Key

PWQLFIKTGRINFF-XHNMXOBISA-N

Isomeric SMILES

[2H]C1(CN(CC(C1([2H])O)([2H])[2H])C(=O)OC(C)(C)C)[2H]

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Hydroxypiperidine 3,3,4,5,5 D5 N T Boc

Retrosynthetic Analysis and Precursor Selection for Deuterium (B1214612) Incorporation

A logical retrosynthetic analysis for 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC (1) suggests a multi-step approach beginning with a readily available, non-deuterated precursor. The synthesis hinges on the strategic introduction of deuterium at specific positions.

The primary disconnection is the removal of the tert-butoxycarbonyl (Boc) protecting group, a standard procedure in amine synthesis, leading back to the free deuterated piperidinol. However, a more synthetically useful disconnection involves the final deuterium incorporation step: the reduction of a ketone. This points to the key intermediate, N-Boc-4-piperidone-3,3,5,5-d4 (2). This intermediate contains four of the five required deuterium atoms, strategically positioned alpha to the carbonyl group.

A further retrosynthetic step from intermediate 2 involves a deuterium exchange reaction. This leads back to the commercially available and non-deuterated N-Boc-4-piperidone (3). This precursor is ideal for introducing deuterium at the C3 and C5 positions due to the increased acidity of the α-protons adjacent to the ketone functionality.

The synthesis of the precursor, N-Boc-4-hydroxypiperidine, from which the piperidone can be obtained via oxidation, is well-established. It can be prepared by treating 4-hydroxypiperidine (B117109) with di-tert-butyl dicarbonate. google.comchemicalbook.com

This retrosynthetic pathway identifies N-Boc-4-piperidone (3) as the optimal starting precursor, allowing for a controlled, stepwise incorporation of deuterium atoms to achieve the desired labeling pattern in the final product.

Strategies for Site-Specific Deuterium Labeling within the Piperidine (B6355638) Ring

Achieving the specific 3,3,4,5,5-d5 labeling pattern requires a combination of isotopic exchange to label the positions alpha to a carbonyl and a subsequent deuteride (B1239839) reduction to label the carbonyl carbon itself.

Reductive amination is a cornerstone of piperidine synthesis, often involving the cyclization of a dicarbonyl compound with an amine source. chim.itresearchgate.net In the context of synthesizing compound 1, a double reductive amination could theoretically be employed using a pre-deuterated 1,5-dicarbonyl substrate. However, this approach would necessitate a complex synthesis of the deuterated linear precursor, making it a less direct strategy for this specific target.

A more relevant application of reductive amination principles is in the final step of the proposed synthesis: the reduction of an intermediate iminium ion. The primary pathway involves the reduction of a ketone (N-Boc-4-piperidone-d4), but conditions that favor imine/iminium formation could also be reduced with a deuteride source. More commonly, the term reductive amination describes the conversion of a ketone to an amine. masterorganicchemistry.comorganic-chemistry.org For the synthesis of 1, the key transformation is the reduction of a ketone to an alcohol, where a deuteride source is used to install the final deuterium atom. This is more accurately termed a deuteride reduction.

Isotopic exchange is a highly effective method for introducing deuterium at specific sites, particularly at positions alpha to a carbonyl group. For the synthesis of intermediate 2, N-Boc-4-piperidone (3) can be subjected to a base- or acid-catalyzed hydrogen-deuterium exchange.

The process typically involves stirring the ketone in a deuterated solvent, such as deuterium oxide (D₂O), with a catalytic amount of acid or base. The base removes a proton from the α-carbon to form an enolate, which is then quenched by the deuterated solvent. Repetition of this process allows for the exchange of all four α-protons, yielding N-Boc-4-piperidone-3,3,5,5-d4 (2). Rhodium complexes have also been shown to catalyze C-H deuteration at positions α to a nitrogen atom in piperidines, offering an alternative route for labeling. acs.org

Table 1: Representative Conditions for Isotopic Exchange on Piperidone Scaffolds

Catalyst/Reagent Deuterium Source Solvent Temperature Notes
NaOD D₂O D₂O Reflux Classic method for α-deuteration via enolate formation.
Acetic acid-d4 Acetic acid-d4 Dioxane 80-100 °C Acid-catalyzed enolization for H/D exchange.
[Rh(OMe)(1,5-COD)]₂ D₂ gas THF / 2-MeTHF 55-80 °C Metal-catalyzed deuteration, particularly effective for positions α to nitrogen. acs.org
K₂CO₃ D₂O Methanol Room Temp Mild basic conditions suitable for exchange on sensitive substrates.

This table is a representation of typical conditions and may require optimization for the specific substrate.

The final deuterium atom is introduced at the C4 position during the reduction of the ketone in intermediate 2. This step is crucial as it creates a chiral center (if the ring were otherwise substituted) and establishes the stereochemistry of the hydroxyl group.

Using a deuteride reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄), achieves the reduction and deuterium incorporation simultaneously. The stereochemical outcome of this reduction can be influenced by the steric environment of the ketone and the nature of the reducing agent. For N-Boc-4-piperidone, reduction typically yields the thermodynamically more stable equatorial alcohol as the major product.

For applications requiring high stereoselectivity, enzymatic reductions offer a powerful alternative. Carbonyl reductases (KREDs) can reduce ketones to alcohols with exceptional enantiomeric and diastereomeric excess. rsc.orgnih.gov By performing the enzymatic reduction in a deuterated medium or using a deuterated cofactor recycling system, stereoselective incorporation of deuterium can be achieved. For example, co-expression of a ketoreductase and a glucose dehydrogenase (for cofactor regeneration) can efficiently synthesize chiral hydroxypiperidines. mdpi.com

Optimization of Reaction Conditions for Enhanced Deuterated Product Yield and Purity

Optimizing the reaction conditions is critical for maximizing both the chemical yield and the level of deuterium incorporation (isotopic purity) of the final product. Key variables include the choice of catalyst, solvent, temperature, reaction time, and the nature of the deuterium source.

For the initial isotopic exchange step, optimization focuses on achieving complete exchange at the C3 and C5 positions without causing side reactions. For the final reduction step, the goal is a high-yield conversion to the desired alcohol with minimal isotopic scrambling.

Table 2: Optimization Parameters for the Synthesis of this compound

Step Parameter Variation Effect on Yield/Purity
Isotopic Exchange Base Catalyst (e.g., NaOD) 0.1 eq vs. 1.0 eq Higher concentration can accelerate exchange but may increase side products.
Deuterium Source D₂O vs. Acetic acid-d4 D₂O with a base is common; acid-d4 can offer different reactivity/selectivity.
Temperature Room Temp vs. 80 °C Higher temperature increases reaction rate but can lower selectivity.
Reaction Time 12h vs. 48h Longer times are needed for high deuterium incorporation, especially for less acidic protons. acs.org
Ketone Reduction Reducing Agent NaBD₄ vs. LiAlD₄ LiAlD₄ is a stronger reductant; NaBD₄ is milder and more selective.
Solvent Methanol-d4 vs. THF Protic solvents can participate in exchange; aprotic solvents like THF prevent this.
Temperature -78 °C vs. Room Temp Low temperatures often improve stereoselectivity.

This table provides illustrative examples of parameters that would be optimized during methods development.

Careful analysis using techniques like NMR spectroscopy and mass spectrometry is essential to quantify the deuterium incorporation at each position and to identify any isotopic impurities. nih.gov

Mechanistic Insights into Deuterium Labeling Processes for Piperidine Scaffolds

The mechanism for the synthesis of 1 involves two distinct processes: base-catalyzed isotopic exchange and deuteride reduction.

Mechanism of Isotopic Exchange: The deuteration at the C3 and C5 positions of N-Boc-4-piperidone (3) proceeds via a base-catalyzed enolization mechanism.

A base (e.g., deuteroxide ion, OD⁻, from NaOD in D₂O) abstracts an acidic α-proton from either C3 or C5.

This generates a resonance-stabilized enolate intermediate. The negative charge is delocalized between the α-carbon and the carbonyl oxygen.

The enolate is then quenched by a molecule of the deuterated solvent (D₂O). The enolate abstracts a deuteron (B1233211) from D₂O, forming a C-D bond and regenerating the deuteroxide catalyst.

This process is repeated multiple times under equilibrium conditions until all four α-protons have been replaced by deuterium atoms, resulting in N-Boc-4-piperidone-3,3,5,5-d4 (2).

Mechanism of Ketone Reduction: The final step is the reduction of the deuterated ketone 2 with a deuteride reagent like NaBD₄.

The deuteride ion (D⁻) from the borodeuteride complex acts as a nucleophile.

It attacks the electrophilic carbonyl carbon of the ketone. The direction of attack is typically from the less sterically hindered face, leading to the formation of a new C-D bond.

This nucleophilic addition breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a tetracoordinated deuteroxy-alkoxide intermediate.

An acidic workup (using H₂O or a mild acid) protonates the alkoxide to yield the final 4-hydroxy group, completing the synthesis of this compound (1).

Understanding these mechanisms is crucial for controlling the regioselectivity and stereoselectivity of deuterium incorporation and for troubleshooting potential side reactions or incomplete labeling. acs.orgcopernicus.org

Green Chemistry Principles in the Synthesis of Deuterated Heterocycles

The application of green chemistry principles to the synthesis of deuterated compounds, particularly heterocycles, is an area of growing importance aimed at minimizing environmental impact and enhancing sustainability. nih.govnumberanalytics.com These principles focus on the use of less hazardous materials, renewable feedstocks, and energy-efficient processes. nih.govmdpi.comrsc.org

One of the primary tenets of green chemistry is the use of safer solvents and reaction media. In the context of deuteration, heavy water (D₂O) is an ideal deuterium source as it is inexpensive, readily available, and environmentally benign. nih.govresearchgate.net Methodologies that employ D₂O directly as the deuterium source are therefore inherently greener than those relying on deuterated gases or metal hydrides, which can be hazardous and generate significant waste. nih.govresearchgate.net

Catalysis plays a central role in green synthetic chemistry. nih.gov The use of catalytic amounts of reagents is preferable to stoichiometric quantities, as it reduces waste and often allows for milder reaction conditions. nih.gov Heterogeneous catalysts, such as palladium on carbon (Pd/C), are particularly advantageous as they can be easily recovered and recycled, further minimizing waste. researchgate.net Recent advancements have focused on developing novel catalytic systems, including the use of rhodium nanoparticles and organophotocatalysts, which can facilitate deuteration under mild conditions. nih.govnih.gov

Energy efficiency is another key principle of green chemistry. numberanalytics.com Microwave-assisted synthesis has emerged as a valuable tool, often leading to dramatically reduced reaction times and increased yields compared to conventional heating methods. numberanalytics.commdpi.com Furthermore, the development of one-pot syntheses and multi-component reactions minimizes the number of synthetic steps and purification processes, thereby reducing solvent usage and waste generation. nih.gov

Biocatalysis, the use of enzymes or whole cells to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. numberanalytics.commdpi.com Enzymes operate under mild conditions, typically in aqueous media, and can provide high levels of stereoselectivity, which is often difficult to achieve with conventional catalysts. mdpi.com

By integrating these green chemistry principles—such as the use of D₂O, recyclable catalysts, energy-efficient methods, and biocatalysis—the synthesis of deuterated heterocycles like this compound can be made more sustainable and environmentally responsible.

A promising and advanced method for the synthesis of this compound involves a two-step process starting from the readily available N-Boc-4-piperidone. The first step is the reduction of the ketone to the corresponding alcohol, N-Boc-4-hydroxypiperidine. This can be achieved using various reducing agents, with sodium borohydride (B1222165) being a common and effective choice. The subsequent and crucial step is the selective deuteration of N-Boc-4-hydroxypiperidine.

An innovative and highly efficient method for this deuteration is through organophotocatalysis. This technique utilizes a photocatalyst, such as 4CzIPN, in the presence of a hydrogen atom transfer (HAT) catalyst like triphenylsilanethiol (B78806) (Ph₃SiSH) and a base. The reaction proceeds using heavy water (D₂O) as the deuterium source, which is both cost-effective and environmentally friendly. This method has been shown to achieve excellent levels of deuterium incorporation, specifically at the α-carbon to the hydroxyl group.

StepReactionKey Reagents and Conditions
1Reduction of N-Boc-4-piperidoneSodium borohydride (NaBH₄), Methanol (MeOH)
2Organophotocatalytic Deuteration4CzIPN (photocatalyst), Ph₃SiSH (HAT catalyst), K₃PO₄ (base), D₂O (deuterium source), Ethyl acetate (B1210297) (solvent), Room temperature, 48 hours

This organophotocatalytic approach offers high selectivity and efficiency, providing a powerful tool for the synthesis of specifically labeled compounds like this compound. nih.gov

Chemical Reactivity and Derivatization Strategies of 4 Hydroxypiperidine 3,3,4,5,5 D5 N T Boc

Reactions Involving the Hydroxyl Functionality

The secondary hydroxyl group in 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC is a versatile handle for introducing a variety of functional groups through esterification, etherification, oxidation, and nucleophilic substitution reactions.

Esterification and Etherification for Further Functionalization

Ester and ether linkages are common motifs in pharmacologically active molecules. The hydroxyl group of this compound can be readily converted into these functionalities.

Esterification can be achieved through standard methods, such as reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base, or through coupling with a carboxylic acid using a carbodiimide (B86325) reagent.

A particularly effective method for both esterification and etherification is the Mitsunobu reaction . tcichemicals.comorganic-chemistry.org This reaction allows for the formation of esters and ethers with inversion of stereochemistry at the alcohol carbon, although in this achiral substrate, it serves as a mild and efficient method for coupling with acidic nucleophiles like carboxylic acids and phenols. nih.govnih.gov The reaction typically involves triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). tcichemicals.comwordpress.com

Table 1: Examples of Etherification of N-Boc-4-hydroxypiperidine via Mitsunobu Reaction Note: The following data is for the non-deuterated analogue and is representative of the reactivity of this compound.

Nucleophile Reagents Solvent Yield
5-fluoro-2-hydroxypyridine PPh₃, DEAD THF High
Various phenols PPh₃, DIAD THF ~3% (classical conditions) - Improved with modified procedure

Oxidation Reactions and Subsequent Transformations

The secondary alcohol of this compound can be oxidized to the corresponding ketone, N-Boc-4-oxopiperidine-3,3,5,5-d4. This ketone is a key intermediate for further functionalization, for instance, in reductive amination reactions to introduce new substituents at the 4-position. A variety of oxidizing agents can be employed for this transformation. One common and efficient method is the Meerwein-Ponndorf-Verley (MPV) reduction of the corresponding ketone, which is reversible and can be driven towards oxidation. A patent describes the oxidation of N-Boc-4-hydroxypiperidine using aluminum isopropoxide and isopropanol. scispace.com

Table 2: Example of Oxidation of N-Boc-4-hydroxypiperidine Note: The following data is for the non-deuterated analogue and is representative of the reactivity of this compound.

Oxidizing System Solvent Temperature Yield

Nucleophilic Substitution Reactions

The hydroxyl group itself is a poor leaving group. Therefore, for nucleophilic substitution reactions, it must first be converted into a more reactive functional group, such as a tosylate or mesylate. masterorganicchemistry.com The reaction of this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding tosylate or mesylate ester. These esters are excellent substrates for Sₙ2 reactions with a wide range of nucleophiles, including amines, thiols, and azides, allowing for the introduction of diverse functionalities at the C-4 position.

Transformations at the N-t-BOC Protected Nitrogen Atom

The N-t-BOC group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. wikipedia.orgorganic-chemistry.org

Deprotection Strategies and Subsequent Amine Functionalization

The tert-butyloxycarbonyl (Boc) protecting group can be readily cleaved from the piperidine (B6355638) nitrogen using strong acids. wikipedia.org Common reagents for this deprotection include trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in a variety of organic solvents such as dioxane, methanol, or ethyl acetate (B1210297). nih.gov This reaction proceeds via the formation of a stable tert-butyl cation and gaseous isobutylene (B52900) and carbon dioxide.

Once deprotected, the resulting secondary amine of 4-hydroxypiperidine-3,3,4,5,5-d5 (B1149104) is a nucleophile and can undergo a variety of functionalization reactions, such as N-alkylation or N-arylation, to introduce further diversity into the molecule. For example, N-alkylation can be achieved by reacting the deprotected amine with alkyl halides. nih.gov

Table 3: Examples of N-t-BOC Deprotection of N-Boc-4-hydroxypiperidine Note: The following data is for the non-deuterated analogue and is representative of the reactivity of this compound.

Reagent Solvent Temperature Time Yield
Oxalyl chloride Methanol Room Temp 1-4 h up to 90%
Trifluoroacetic acid Dichloromethane Not specified Not specified High

Alternative Protecting Group Introduction

In complex, multi-step syntheses, it is often necessary to employ an orthogonal protecting group strategy. iris-biotech.denih.govpeptide.com This means that multiple, different protecting groups are used, each of which can be removed under specific conditions without affecting the others. wikipedia.org After the deprotection of the N-t-BOC group, a different protecting group can be introduced onto the piperidine nitrogen if required for subsequent synthetic steps.

The choice of an alternative protecting group depends on the planned reaction sequence. Some common amine protecting groups that are orthogonal to many other groups include:

Carbobenzyloxy (Cbz or Z) group: This group is stable to acidic and basic conditions but can be removed by hydrogenolysis. wikipedia.org

9-Fluorenylmethyloxycarbonyl (Fmoc) group: This group is stable to acidic conditions but is readily removed by treatment with a base, such as piperidine. wikipedia.orgresearchgate.net

Allyloxycarbonyl (Alloc) group: The Alloc group is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. It is selectively cleaved using a palladium(0) catalyst.

The ability to switch protecting groups on the piperidine nitrogen provides significant flexibility in the design of synthetic routes towards complex target molecules containing the 4-hydroxypiperidine-3,3,4,5,5-d5 scaffold.

Stereochemical Considerations in Post-Synthetic Modifications

The stereochemistry of the piperidine ring is a critical aspect that influences the biological activity of its derivatives. In the context of this compound, post-synthetic modifications must carefully consider the stereochemical outcomes of reactions. The N-t-BOC group, being bulky, can exert significant steric hindrance, directing incoming reagents to specific positions and influencing the diastereoselectivity of reactions.

For instance, the reduction of a ketone at the C-4 position, formed by oxidation of the hydroxyl group, would lead to the formation of a new stereocenter. The choice of reducing agent and reaction conditions can control the formation of either the cis or trans diastereomer. The deuterium (B1214612) atoms at the C-3 and C-5 positions, while not chiral centers themselves, can influence the conformational equilibrium of the piperidine ring, which in turn can affect the facial selectivity of the reduction.

Research into the functionalization of similar N-BOC protected piperidines has shown that catalyst control is paramount in achieving high stereoselectivity. nih.gov For example, in rhodium-catalyzed C-H functionalization reactions, the choice of a chiral catalyst can lead to high levels of diastereoselectivity and enantioselectivity. nih.gov Chemo-enzymatic approaches, combining chemical synthesis with biocatalysis, have also emerged as a powerful strategy for the asymmetric dearomatization of pyridine precursors to yield piperidines with precise stereochemical control. nih.gov These methods often involve stereoselective enzymatic reduction steps that can set multiple stereocenters with high fidelity. nih.gov

Table 1: Factors Influencing Stereoselectivity in Piperidine Modifications

Influencing FactorDescriptionPotential Outcome on 4-Hydroxypiperidine-d5-N-t-BOC
N-Protecting Group The bulky N-t-BOC group restricts conformational flexibility and can direct reagents to the less hindered face of the ring.Can favor the formation of one diastereomer over another in reactions at or near the C-4 position.
Catalyst Chiral catalysts (metal-based or enzymatic) can create a chiral environment around the substrate, favoring one enantiomeric or diastereomeric product. nih.govEnables the synthesis of specific stereoisomers for structure-activity relationship (SAR) studies.
Reagent Choice The size and nature of the chemical reagent can influence the stereochemical course of a reaction (e.g., bulky vs. small reducing agents).Allows for tunable stereoselectivity in the reduction of a 4-oxo intermediate or addition of nucleophiles.
Deuterium Labeling The presence of deuterium atoms can have subtle effects on reaction kinetics (Kinetic Isotope Effect) and molecular conformation.May slightly alter reaction rates or conformational preferences, potentially impacting stereochemical ratios.

Palladium-Catalyzed Cross-Coupling Reactions on Functionalized Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.govyoutube.com For derivatives of this compound, the hydroxyl group serves as a synthetic handle for introducing diversity through these powerful reactions.

To participate in cross-coupling, the hydroxyl group must first be converted into a suitable electrophilic partner, such as a triflate (OTf) or a nonaflate. This transformation is typically achieved by reacting the alcohol with triflic anhydride or nonafluorobutanesulfonyl fluoride (B91410) in the presence of a base. The resulting 4-triflyloxy or 4-nonafluorobutanesulfonyloxypiperidine derivative is then a viable substrate for various palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds between the piperidine scaffold and various aryl or vinyl boronic acids or esters. organic-chemistry.org This strategy is highly effective for synthesizing 4-aryl or 4-vinylpiperidine derivatives, which are common motifs in pharmaceuticals. The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orguwindsor.ca The N-t-BOC group is stable under these conditions.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, coupling the functionalized piperidine core with a wide range of primary or secondary amines, anilines, or N-heterocycles. nih.gov This method provides direct access to 4-amino-piperidine derivatives, which are important pharmacophores. The catalytic system usually consists of a palladium source, a specialized phosphine ligand (e.g., Josiphos, Xantphos), and a base. nih.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction NamePiperidine SubstrateCoupling PartnerKey ReagentsProduct Type
Suzuki-Miyaura 4-Triflyloxypiperidine-d5-N-t-BOCArylboronic AcidPd(PPh₃)₄, Base (e.g., Na₂CO₃)4-Arylpiperidine-d5-N-t-BOC
Buchwald-Hartwig 4-Triflyloxypiperidine-d5-N-t-BOCPrimary/Secondary AminePd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)4-Aminopiperidine-d5-N-t-BOC
Heck Coupling 4-Triflyloxypiperidine-d5-N-t-BOCAlkenePd(OAc)₂, Ligand, Base4-Vinylpiperidine-d5-N-t-BOC
Sonogashira 4-Iodo/Bromopiperidine-d5-N-t-BOCTerminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)4-Alkynylpiperidine-d5-N-t-BOC

Ring Modification and Expansion Strategies

While functionalization of the existing piperidine ring is common, more advanced strategies involve the modification or expansion of the heterocyclic core itself. These pathways, while less frequently employed, can lead to novel scaffolds with unique pharmacological profiles.

One hypothetical pathway for ring expansion could involve the conversion of the 4-hydroxypiperidine (B117109) derivative into a 4-chloromethyl derivative. Subsequent reaction with various nucleophiles could potentially lead to a ring expansion, forming a seven-membered 1,3-diazepine ring system, as has been observed in related pyrimidine (B1678525) systems. rsc.org

Another advanced approach involves a tandem reaction sequence. For instance, a nih.govorganic-chemistry.org-sigmatropic rearrangement has been reported to expand an aziridine (B145994) ring to a dehydropiperidine scaffold. springernature.com While this is not a direct expansion of the piperidine ring in this compound, it highlights the types of novel synthetic strategies being developed to access complex piperidine derivatives. springernature.com Such strategies often require multi-step sequences and careful optimization but provide access to structures not available through conventional functionalization. The deuterated nature of the starting material would be invaluable in mechanistic studies of such complex rearrangements.

Research into these areas is ongoing and aims to broaden the chemical space accessible from readily available piperidine building blocks.

Applications of 4 Hydroxypiperidine 3,3,4,5,5 D5 N T Boc in Advanced Chemical Research

Utilization as a Chiral Building Block in Asymmetric Synthesis

The piperidine (B6355638) ring is a privileged structure found in a vast array of natural products and pharmaceuticals. The introduction of a chiral center, such as the hydroxyl group in 4-hydroxypiperidine (B117109), provides a critical handle for the stereocontrolled synthesis of complex target molecules. While 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC is itself achiral, its strategic use in asymmetric synthesis is of considerable interest.

The non-deuterated analogue, N-Boc-4-hydroxypiperidine, is a common starting material for the synthesis of chiral piperidine derivatives. princeton.edu Asymmetric reduction of the corresponding ketone, N-Boc-4-piperidone, using chiral catalysts or enzymes can yield enantiomerically enriched (R)- or (S)-N-Boc-4-hydroxypiperidine. These chiral alcohols are then elaborated into more complex structures.

The deuterated version, this compound, can be employed in a similar fashion. Its value lies in the synthesis of chiral molecules that are also isotopically labeled. This is particularly relevant in pharmaceutical development, where deuteration can favorably alter a drug's metabolic profile, a phenomenon known as the deuterium (B1214612) kinetic isotope effect. nih.gov By using the deuterated chiral building block, chemists can construct complex, stereochemically defined molecules with enhanced metabolic stability. enamine.net

For instance, in the synthesis of a deuterated analogue of a bioactive piperidine-containing molecule, starting with this compound and introducing chirality at a subsequent step ensures the precise placement of deuterium atoms in the final product. This level of control is crucial for understanding the structure-activity relationship and the impact of deuteration on the biological properties of the molecule.

Role in Mechanistic Elucidation Studies of Organic Reactions

The substitution of hydrogen with deuterium provides a powerful, non-invasive probe for investigating the mechanisms of organic reactions. The heavier mass of deuterium can lead to a measurable change in reaction rates when a C-H bond is broken in the rate-determining step, an effect known as the Kinetic Isotope Effect (KIE).

Application in Kinetic Isotope Effect (KIE) Investigations

The primary kinetic isotope effect (kH/kD) is the ratio of the reaction rate for a compound containing a carbon-hydrogen bond to that of its deuterated counterpart. A kH/kD value significantly greater than 1 indicates that the C-H bond is being cleaved in the rate-determining step of the reaction. princeton.edu

This compound is an ideal substrate for KIE studies involving reactions at the piperidine ring. For example, in oxidation reactions targeting the C-H bonds of the piperidine scaffold, comparing the reaction rates of the deuterated and non-deuterated N-Boc-4-hydroxypiperidine can provide invaluable mechanistic insights.

Table 1: Illustrative Kinetic Isotope Effect Data for a Hypothetical Oxidation Reaction

SubstrateRate Constant (k) at 25°C (s⁻¹)Kinetic Isotope Effect (kH/kD)Mechanistic Implication
N-Boc-4-hydroxypiperidine (non-deuterated)2.5 x 10⁻⁴6.25C-H bond cleavage at a deuterated position is likely the rate-determining step.
This compound4.0 x 10⁻⁵

This table presents hypothetical data for illustrative purposes.

Such studies are crucial for optimizing reaction conditions and for the rational design of new catalysts and synthetic methodologies. The strategic placement of deuterium atoms in this compound allows for the probing of specific C-H bonds within the piperidine ring.

Deuterium Tracing for Reaction Pathway Delineation

Beyond KIE studies, deuterium labeling serves as a powerful tool for tracing the fate of atoms throughout a reaction sequence. By using this compound as a starting material, chemists can follow the deuterium atoms in the products of a reaction using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

This approach is particularly useful in complex reaction cascades or rearrangements where multiple pathways are conceivable. For instance, in the development of new methods for the functionalization of piperidines, deuterium tracing can unambiguously determine which hydrogen atoms are abstracted and where new functional groups are introduced. biotools.us This level of detail is often unattainable through other means and is fundamental to a deep understanding of reaction mechanisms.

Precursor in Complex Molecule Synthesis for Research Purposes

The inherent structural features of this compound make it a valuable precursor for the synthesis of more complex molecules with specialized research applications.

Scaffold for Nitrogen-Containing Heterocycles in Synthetic Libraries

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with the piperidine motif being one of the most prevalent. msesupplies.com The synthesis of libraries of diverse piperidine-based compounds is a common strategy in drug discovery to explore a wide range of chemical space and identify new bioactive molecules.

This compound can serve as a deuterated scaffold for the construction of such libraries. The hydroxyl group provides a convenient point for diversification through reactions such as etherification, esterification, or Mitsunobu reactions. The N-t-BOC group can be easily removed under acidic conditions to allow for further functionalization at the nitrogen atom.

The resulting library of deuterated piperidine derivatives can be used in high-throughput screening assays. The presence of the deuterium label can be advantageous for analytical purposes, such as in mass spectrometry-based screening, and can also confer improved metabolic properties to the hit compounds. scilit.com

Construction of Probes for Chemical Biology Investigations (focused on synthesis and structural integrity, not biological outcomes)

Chemical probes are small molecules designed to interact with specific biological targets and are instrumental in dissecting complex biological processes. The synthesis of highly specific and well-characterized probes is a significant challenge in chemical biology.

This compound can be used as a starting material for the synthesis of deuterated chemical probes. The piperidine scaffold can be elaborated with various functionalities, such as fluorophores, affinity tags, or reactive groups, to create a molecule tailored for a specific biological investigation.

The key advantage of using the deuterated building block is the ability to create a probe with a known and stable isotopic label. This is particularly important for quantitative studies, such as in quantitative proteomics or metabolomics, where the deuterated probe can be used as an internal standard for the accurate quantification of its non-deuterated counterpart. scilit.com The structural integrity of the probe is paramount, and the synthesis from a well-defined deuterated precursor ensures the homogeneity and purity of the final isotopically labeled molecule.

Development of Analytical Methodologies

In the realm of quantitative chemical analysis, particularly for research purposes, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and reliable results. nih.gov this compound is an ideal candidate for such an internal standard, especially in analytical methods based on mass spectrometry, such as liquid chromatography-mass spectrometry (LC-MS).

The fundamental principle behind using a deuterated internal standard is that it is chemically almost identical to the non-labeled compound (the analyte) being measured. However, due to the presence of deuterium atoms, it has a higher molecular weight. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

During the analytical process, a known quantity of this compound is added to a sample at the very beginning of the sample preparation procedure. Since the internal standard and the analyte behave in a very similar manner during extraction, concentration, and injection into the analytical instrument, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate quantification of the analyte can be achieved, effectively canceling out any variations in the procedure. This is crucial for correcting for "matrix effects," where other components in a complex sample can interfere with the measurement of the analyte. snmjournals.org

The following table outlines the key aspects of using this compound as an internal standard in a research setting.

ParameterDescription
Analytical Technique Primarily Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for research-based quantification.
Purpose To act as an internal standard for the quantification of its non-deuterated analog or other structurally related piperidine compounds.
Key Advantage Co-elutes with the analyte in chromatography, but is resolved by mass, providing excellent compensation for sample loss and matrix effects.
Typical Application Quantification of novel piperidine-containing drug candidates or their metabolites in preclinical research samples (e.g., cell cultures, animal plasma).

Integration into Radiosynthesis Schemes for Positron Emission Tomography (PET) Tracer Precursors

The piperidine chemical structure is a key component in a vast number of neurologically active drugs and research compounds. researchgate.netnih.govnih.gov This makes piperidine derivatives attractive candidates for the development of Positron Emission Tomography (PET) tracers, which are used in non-invasive imaging to study biological processes in living subjects at a molecular level. This compound serves as a specialized building block, or precursor, in the synthesis of these PET tracers.

The inclusion of deuterium in a PET tracer candidate can offer a significant advantage by enhancing its metabolic stability. snmjournals.org The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down the rate at which the molecule is broken down by enzymes in the body. This is known as the kinetic isotope effect. A more metabolically stable tracer remains in its original, active form for a longer period, which can lead to clearer and more accurate PET images of the intended biological target.

The synthesis of a PET tracer precursor from this compound involves a series of chemical reactions to attach a group that can be easily replaced by a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). radiologykey.com For instance, the hydroxyl (-OH) group on the piperidine ring can be converted into a good leaving group, such as a tosylate or mesylate. This modified precursor is then reacted with the radionuclide in the final step of the synthesis. The tert-butyloxycarbonyl (N-t-BOC) group is a protecting group for the nitrogen atom, which can be removed at a suitable stage in the synthesis to allow for further chemical modifications if required. nih.gov

A generalized scheme for the use of this compound in the preparation of a PET tracer precursor is detailed in the table below.

StepDescriptionExample Reagents and Conditions
1. Precursor Synthesis The hydroxyl group of this compound is converted to a leaving group suitable for nucleophilic substitution.Toluene-4-sulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270).
2. Radiolabeling The precursor is reacted with a positron-emitting radionuclide, such as [¹⁸F]fluoride, to form the final PET tracer. rsc.org[¹⁸F]Fluoride, typically activated with a potassium/Kryptofix complex, in an organic solvent at an elevated temperature. nih.govresearchgate.net
3. Purification The desired radiolabeled tracer is separated from unreacted precursor and other byproducts.High-Performance Liquid Chromatography (HPLC).

This strategic use of deuterated precursors is a key area of research for developing the next generation of more effective and specific PET tracers for studying a wide range of biological systems and diseases in a preclinical research context.

Advanced Methodologies for Structural Elucidation and Purity Assessment in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Localization and Stereochemistry

NMR spectroscopy is an indispensable tool for the structural analysis of 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC, offering detailed insights into the molecular framework and the specific positions of isotopic labels.

Deuterium NMR (²H NMR) for Isotopic Enrichment Verification

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, making it a primary technique for verifying the successful incorporation of deuterium into the target molecule. wikipedia.orgyoutube.com Since the natural abundance of ²H is very low (approximately 0.016%), a strong signal in the ²H NMR spectrum confirms isotopic enrichment. wikipedia.org For this compound, the ²H NMR spectrum is expected to show signals corresponding to the deuterons at the 3, 4, and 5 positions of the piperidine (B6355638) ring. The chemical shifts in ²H NMR are similar to those in proton (¹H) NMR. wikipedia.org The integration of the ²H NMR signals can be used to quantify the level of deuteration at each site, providing a measure of isotopic enrichment. sigmaaldrich.com This technique is particularly effective for highly deuterated compounds where residual proton signals in ¹H NMR are weak. sigmaaldrich.com

Advanced Multi-Nuclear NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N)

A combination of multi-nuclear NMR experiments provides a complete picture of the molecule's structure.

¹³C NMR: The ¹³C NMR spectrum is profoundly affected by deuterium substitution. Carbons directly bonded to deuterium (C-D) exhibit characteristic splitting patterns due to ¹J(¹³C, ²H) coupling (e.g., a 1:1:1 triplet for a CD group, a 1:2:3:2:1 quintet for a CD₂ group). blogspot.comblogspot.com These carbons also experience an isotopic shift, typically moving to a slightly lower chemical shift (upfield) compared to their protonated counterparts. nih.gov Furthermore, the intensity of deuterated carbon signals can be significantly reduced due to the loss of the Nuclear Overhauser Effect (NOE) from attached protons and longer spin-lattice relaxation times (T₁). blogspot.com Specialized techniques, like decoupling both proton and deuterium nuclei, can help resolve the signals of different isotopologues. nih.gov Long-range deuterium isotope effects can also cause small shifts in the signals of carbons several bonds away from the site of deuteration. rsc.org

A hypothetical summary of expected NMR data is presented below.

NucleusPositionExpected Chemical Shift (ppm)Expected Multiplicity/Comments
¹H C(CH₃)₃ (Boc)~1.45s (singlet)
CH₂ (positions 2, 6)2.8 - 4.0m (multiplet), often broad due to ring and Boc-group dynamics
CH (positions 3, 5)Absent/Greatly ReducedEvidence of deuteration
CH (position 4)Absent/Greatly ReducedEvidence of deuteration
¹³C C(CH₃)₃ (Boc)~28.4q (quartet)
C(CH₃)₃ (Boc)~79.5s (singlet)
C=O (Boc)~154.9s (singlet)
C-2, C-6~43t (triplet), may show complex coupling
C-3, C-5~35-45Triplet of quintets (due to C-D₂), shifted upfield
C-4~60-70Triplet (due to C-D), shifted upfield
²H D at C-3, C-5~1.5 - 2.0Broad signal(s)
D at C-4~3.5 - 4.0Broad signal

Mass Spectrometry Techniques for Isotopic Purity and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight, isotopic purity, and structural features of this compound. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is the gold standard for verifying the elemental composition and assessing the isotopic purity of deuterated compounds. nih.govresearchgate.net HRMS provides highly accurate mass measurements, allowing for the differentiation of various isotopologues (molecules that differ only in their isotopic composition). nih.gov By analyzing the relative abundances of the mass peaks corresponding to the d₀ to d₅ species, the isotopic enrichment can be accurately calculated. nih.govresearchgate.net This method is rapid, highly sensitive, and requires minimal sample consumption. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is used to confirm the location of the deuterium labels. nih.gov In an MS/MS experiment, the molecular ion (or a protonated/adducted version) of this compound is selected and fragmented. The resulting fragment ions are then analyzed. The masses of the fragments reveal which parts of the molecule have retained the deuterium atoms. For N-Boc protected piperidines, characteristic fragmentation patterns include the loss of the Boc group or parts of it (e.g., loss of isobutylene (B52900), m/z 56). acdlabs.com By comparing the fragmentation pattern of the deuterated compound with its non-deuterated analog, the positions of the deuterium atoms can be unequivocally confirmed. For example, a fragment containing the C3-C4-C5 portion of the piperidine ring would show a mass increase of 5 Da compared to the same fragment from the unlabeled compound.

A table of expected mass fragments is provided below.

Fragment DescriptionExpected m/z (Unlabeled)Expected m/z (d₅-labeled)Implication
[M+H]⁺202.14207.17Confirms overall deuteration
[M - C₄H₈ + H]⁺ (Loss of isobutylene)146.09151.12Deuterium is on the piperidine ring
[M - Boc + H]⁺102.09107.12Confirms deuteration on the piperidine ring itself
[C₄H₉]⁺ (t-butyl cation)57.0757.07Confirms no deuteration on the Boc group

Chromatographic Methods for Separation and Quantification of Isomeric and Deuterated Species

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the chemical purity of this compound and for separating it from non-deuterated or partially deuterated species.

When coupled with mass spectrometry (LC-MS or GC-MS), these methods allow for the quantification of the main compound and any related impurities. chromforum.orgnih.govnih.gov The choice between HPLC and GC depends on the compound's volatility and thermal stability. Given the structure of this compound, reversed-phase HPLC is a common and effective method. nih.gov

A well-developed chromatographic method can sometimes separate isotopologues, a phenomenon known as the chromatographic isotope effect. acs.orgnih.gov Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase HPLC and GC. nih.govoup.com This effect can be exploited to achieve high-resolution separations and is an important consideration in quantitative analyses. chromatographyonline.com The separation efficiency depends on factors such as the stationary phase, mobile phase composition, and the number and location of deuterium atoms. acs.orgoup.com

An example of a typical HPLC method is outlined below.

ParameterCondition
Column C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Linear gradient, e.g., 5% to 95% B over several minutes
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 25 - 40 °C
Detection Mass Spectrometry (ESI-MS)

Chiral Chromatography for Enantiomeric Purity Assessment

The presence of a chiral center at the C4 position of the piperidine ring in this compound necessitates methods to determine its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is a principal technique for separating enantiomers. nih.gov This is crucial for applications where one enantiomer may have different biological or chemical properties. The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188), are widely used for the separation of a broad range of chiral compounds. mdpi.com

For a compound like this compound, a normal-phase or polar organic mobile phase system would likely be employed. The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers.

Table 1: Hypothetical Chiral HPLC Parameters for Enantiomeric Purity Assessment

ParameterValue/Condition
Column Chiralpak® AD-H (amylose derivative)
Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Expected Outcome Baseline separation of (R)- and (S)-enantiomers

Preparative Chromatography for Scale-Up Purification

For research applications requiring larger quantities of highly pure this compound, preparative chromatography is the method of choice for scale-up purification. waters.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads. researchgate.netthermofisher.com The goal is to isolate the desired compound from any unreacted starting materials, byproducts, or other impurities.

A common approach involves developing an optimized analytical method on a smaller column and then scaling it up to a preparative system. lcms.cz Reversed-phase chromatography is frequently used for the purification of N-BOC protected compounds.

Table 2: Illustrative Preparative HPLC Parameters for Scale-Up Purification

ParameterValue/Condition
Column C18 silica (B1680970) gel
Dimensions 50 x 250 mm, 10 µm
Mobile Phase Gradient of Water and Acetonitrile with 0.1% Formic Acid
Flow Rate 80 mL/min
Detection UV at 210 nm
Loading Capacity Gram-scale quantities per injection
Fraction Collection Triggered by UV signal

X-ray Crystallography for Solid-State Structural Confirmation and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a single crystal of this compound of suitable quality can be grown, this technique can provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and conformational details.

Furthermore, for an enantiomerically pure sample, X-ray crystallography can be used to determine the absolute configuration (R or S) of the chiral center. This is typically achieved through the use of anomalous dispersion effects, often requiring the presence of a heavier atom in the structure or the use of a specific X-ray wavelength. Given that this compound is a light-atom molecule, the determination of its absolute configuration would likely be challenging without derivatization with a heavier element.

As no published crystal structure for this compound is available, a data table for its crystallographic parameters cannot be provided.

Future Research Directions and Emerging Applications

Development of Novel Catalytic and Stereoselective Deuteration Methods for Heterocyclic Scaffolds

The synthesis of specifically deuterated molecules like 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC underscores the growing demand for precise and efficient deuteration techniques. Future research is heavily focused on discovering new catalytic systems that can introduce deuterium (B1214612) into heterocyclic frameworks with high selectivity.

Current methods often rely on hydrogen isotope exchange (HIE) reactions, utilizing catalysts and a deuterium source like heavy water (D₂O). researchgate.netnih.gov A significant area of development is the use of more sustainable and scalable catalysts. For instance, nanostructured iron catalysts prepared from iron salts and cellulose (B213188) have demonstrated the ability to selectively deuterate (hetero)arenes using D₂O, a process that has been scaled up to the kilogram level. nih.gov

Another promising frontier is the use of chemo-enzymatic strategies to achieve high stereoselectivity. Ene-reductases (EneIREDs) have been used in cascade reactions to produce stereo-defined piperidines, with deuterium labeling experiments confirming the mechanism and showcasing the potential for creating chiral deuterated products. nih.govacs.org The development of organocatalytic methods, such as those mediated by N-heterocyclic carbenes (NHCs), also presents a mild and effective route for selective deuterium labeling. benthamdirect.com

Table 1: Emerging Catalytic Deuteration Methods

Catalytic System Approach Key Advantages Relevant Scaffolds Citations
Nanostructured Iron Heterogeneous Catalysis with D₂O Scalable, uses abundant metal, robust Anilines, phenols, indoles, heterocycles nih.gov
B(C₆F₅)₃ / Amine Frustrated Lewis Pair Catalysis Efficient for β-amino C-H bonds, high incorporation N-alkylamine-based compounds nih.govacs.org
Chemo-enzymatic (e.g., EneIREDs) Biocatalysis High stereoselectivity, mild conditions Tetrahydropyridines to piperidines nih.govacs.org
Pd/C-Al Heterogeneous Catalysis with D₂O Environmentally benign, in situ D₂ generation Amino acids, synthetic building blocks nih.gov

These evolving methods will not only streamline the synthesis of known deuterated heterocycles but also open pathways to novel isotopologues with precisely controlled stereochemistry, further expanding the chemical space for drug discovery and material science.

Exploration of New Transformations and Derivatizations for Advanced Chemical Structures

This compound is an ideal precursor for constructing more complex, deuterated molecules. The 4-hydroxypiperidine (B117109) core is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals. chemicalbook.comchemimpex.comnih.gov The presence of the hydroxyl group and the Boc-protected nitrogen allows for a wide range of chemical transformations.

Future research will leverage this deuterated building block to synthesize isotopically labeled versions of known drugs and novel chemical entities. The hydroxyl group can be functionalized through etherification, esterification, or substitution reactions, while the nitrogen, after deprotection of the Boc group, can undergo N-alkylation or N-arylation. researchgate.netnih.gov These derivatizations can be used to create libraries of deuterated compounds for structure-activity relationship (SAR) studies. nih.gov

The primary advantage of using a pre-deuterated core is that it avoids the challenge of introducing deuterium in later synthetic stages, which can be difficult and non-selective. Furthermore, because deuterated and non-deuterated molecules have nearly identical physical properties, they cannot be easily separated by standard purification techniques like chromatography or recrystallization. morressier.com Therefore, starting with a high-purity deuterated building block is crucial for producing isotopically pure final compounds. morressier.com This approach allows researchers to explore how site-specific deuteration impacts the biological activity and metabolic stability of complex molecules.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of deuterated compounds is increasingly benefiting from the adoption of continuous flow chemistry. nih.govcolab.ws This technology offers significant advantages over traditional batch synthesis, including enhanced safety, superior heat and mass transfer, and precise control over reaction parameters like temperature and pressure. ansto.gov.autn-sanso.co.jp For deuteration reactions, which can require high temperatures and pressures, flow reactors provide a safer and more efficient environment. ansto.gov.au

Future work will focus on adapting and optimizing the synthesis of deuterated building blocks like this compound for flow chemistry platforms. Flow systems can increase production capacity and potentially reduce the decomposition of sensitive functional groups by minimizing reaction times. ansto.gov.au For example, new flow-type microwave reactors have been developed for H-D exchange reactions in aromatic compounds, demonstrating a significant reduction in process time compared to batch methods. tn-sanso.co.jp

The integration of flow chemistry with real-time monitoring and automation will streamline the production of deuterated intermediates. ansto.gov.au This will not only make these valuable compounds more accessible and cost-effective but also facilitate the rapid synthesis of diverse compound libraries for high-throughput screening in drug discovery and materials science. researchgate.netnih.gov

Role in Advanced Materials Science Research (e.g., deuterated polymers, if relevant)

Deuterated compounds play a crucial role in advanced materials science, particularly in the field of polymer science. resolvemass.caornl.govacs.org The substitution of hydrogen with deuterium significantly alters the properties of polymers, making them invaluable for specific research applications. resolvemass.ca The piperidine (B6355638) moiety itself is used in the formulation of specialty polymers, indicating a potential role for its deuterated analogues. chemimpex.com

One of the most significant applications of deuterated polymers is in neutron scattering. ornl.govacs.orgeuropa.eu Because hydrogen and deuterium have very different neutron scattering lengths, selectively deuterating parts of a polymer chain creates a "contrast" that allows researchers to probe the structure and dynamics of polymer blends and solutions in ways that are impossible with other techniques like X-ray scattering. acs.orgeuropa.eu Future research could involve incorporating this compound (after suitable modification) as a monomer into polymers to study their nanoscale morphology and behavior.

Beyond neutron scattering, deuteration can enhance the physical properties of materials. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to increased thermal and oxidative stability. nih.govdtic.mil This suggests that polymers synthesized from deuterated monomers may exhibit improved durability, a property of interest for high-performance materials used in demanding environments. dtic.mil

Contribution to the Synthesis of Next-Generation Chemical Probes and Research Tools

The most immediate and impactful application of this compound is as a precursor for next-generation chemical probes and research tools. The strategic placement of five deuterium atoms makes it an excellent stable isotope-labeled (SIL) internal standard for quantitative analysis using mass spectrometry.

In pharmaceutical development, understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile is critical. benthamdirect.com Deuterated analogues of drug candidates are synthesized to serve as tracers in metabolic studies and to aid in metabolite identification. nih.govnih.gov The kinetic isotope effect, where the stronger C-D bond can slow down metabolic processes, is a key principle exploited in "deuterated drugs". nih.govisotope.com By incorporating this deuterated piperidine core into potential drug molecules, researchers can investigate metabolic pathways and improve pharmacokinetic properties. nih.gov

Deuterated compounds are also indispensable in nuclear magnetic resonance (NMR) spectroscopy, where they can be used as tracers or to simplify complex spectra. nih.govsimsonpharma.com As research moves towards more complex biological systems, the need for precise and reliable tools for analysis and pathway elucidation will grow. Building blocks like this compound are fundamental to meeting this need, enabling the synthesis of highly specific probes to explore biological mechanisms and improve the design of therapeutic agents. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.